3-Chloro-9-ethyl-6-(triphenylsilyl)carbazole
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Overview
Description
3-Chloro-9-ethyl-6-(triphenylsilyl)carbazole is an organic compound with the molecular formula C32H26ClNSi and a molecular weight of 488.11 g/mol . This compound belongs to the class of carbazoles, which are known for their diverse applications in organic electronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-9-ethyl-6-(triphenylsilyl)carbazole typically involves the chlorination of 9-ethyl-6-(triphenylsilyl)carbazole. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-9-ethyl-6-(triphenylsilyl)carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carbazole derivatives with oxidized functional groups.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Scientific Research Applications
3-Chloro-9-ethyl-6-(triphenylsilyl)carbazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Chloro-9-ethyl-6-(triphenylsilyl)carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-3-(triphenylsilyl)carbazole: Similar structure but lacks the chloro group.
3-Chloro-9-ethylcarbazole: Similar structure but lacks the triphenylsilyl group.
Uniqueness
3-Chloro-9-ethyl-6-(triphenylsilyl)carbazole is unique due to the presence of both the chloro and triphenylsilyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
18765-00-9 |
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Molecular Formula |
C32H26ClNSi |
Molecular Weight |
488.1 g/mol |
IUPAC Name |
(6-chloro-9-ethylcarbazol-3-yl)-triphenylsilane |
InChI |
InChI=1S/C32H26ClNSi/c1-2-34-31-20-18-24(33)22-29(31)30-23-28(19-21-32(30)34)35(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-23H,2H2,1H3 |
InChI Key |
JHLQBMVMKCEZGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC(=C6)Cl |
Origin of Product |
United States |
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